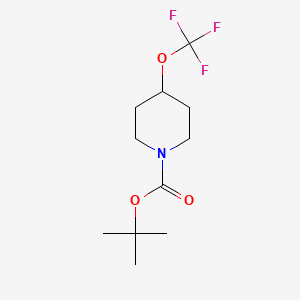

4-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 4-(trifluoromethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(16)15-6-4-8(5-7-15)17-11(12,13)14/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQXZECWQOHQRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Synthesis of N-4-Pyridine Bis(trifluoromethanesulfonyl) Imine :

-

Coupling with N-Boc-4-Piperidone :

-

Borylation and Esterification :

Advantages : Short reaction path, reduced production cycle.

Limitations : Requires strict temperature control (−60°C) and expensive catalysts.

Pyridinium Salt Reduction and Hydrogenation

This route starts from 4-[4-(trifluoromethoxy)phenoxy]pyridine (Scheme 2).

Procedure:

-

Formation of Pyridinium Salt :

-

Reduction to Tetrahydropyridine :

-

Hydrogenation to Piperidine :

Advantages : High yields, scalable for industrial production.

Limitations : Requires hydrogenation equipment and palladium catalysts.

Suzuki Cross-Coupling Approach

This method utilizes a boronic ester intermediate (Scheme 3).

Procedure:

-

Synthesis of Boronic Ester :

-

Cross-Coupling with Aryl Halides :

-

Hydrogenation and Esterification :

-

The dihydropyridine is hydrogenated to piperidine, followed by Boc protection.

-

Boc Protection Under Pressurized Conditions

This method optimizes esterification using pressurized reactors (Scheme 4).

Procedure:

-

Salt Formation :

-

Boc Anhydride Esterification :

Advantages : High purity (>99%), suitable for large-scale synthesis.

Limitations : Requires specialized pressurized equipment.

Esterification via Steglich Reaction

A modified Steglich approach is used for Boc protection (Scheme 5).

Procedure:

-

Activation of Carboxylic Acid :

-

4-Trifluoromethoxy-piperidine-1-carboxylic acid is activated with dicyclohexylcarbodiimide (DCC).

-

-

Coupling with tert-Butanol :

Advantages : Mild conditions, no side reactions.

Limitations : Requires anhydrous conditions.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Trifluoromethanesulfonyl | n-BuLi, PdCl₂(dppf) | 51–58 | 98.4 | Moderate |

| Pyridinium Salt | NaBH₄, Pd/C | 85 | 99.4 | High |

| Suzuki Coupling | CsF, Pd(PPh₃)₄ | 60 | 97 | Low |

| Pressurized Boc | Boc₂O, DMAP | 82.5 | 99.0 | High |

| Steglich Esterification | DCC, DMAP | 75–80 | 98 | Moderate |

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the trifluoromethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Drug Development

The compound is primarily utilized as a building block in the synthesis of pharmaceuticals. Its trifluoromethoxy group enhances binding affinity to biological targets, making it a valuable candidate for drug discovery. Research indicates that this compound interacts with specific enzymes and receptors, which are crucial for modulating various biological pathways. This characteristic is particularly beneficial in the development of enzyme inhibitors and receptor modulators, key components in treating diseases such as cancer and neurodegenerative disorders.

Studies have demonstrated that 4-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester exhibits significant biological activity. The trifluoromethoxy moiety improves the compound's selectivity and potency against certain molecular targets. For instance, it has been investigated for its potential role in inhibiting amyloid beta aggregation, which is relevant in Alzheimer's disease research . The compound's ability to modify biological interactions highlights its importance in pharmacological studies.

Case Studies

- Amyloid Beta Inhibition : A study evaluated the protective effects of related compounds against amyloid beta-induced toxicity in astrocytes, demonstrating potential neuroprotective properties through reduced inflammatory markers .

- Enzyme Interaction : Research indicates that the compound can effectively inhibit specific enzymes involved in metabolic pathways, showcasing its utility in metabolic disease treatments.

Polymer Chemistry

In material science, this compound serves as an intermediate for synthesizing various polymers with enhanced thermal and mechanical properties. The trifluoromethoxy group contributes to the overall stability and performance of these materials under different environmental conditions.

Coatings and Adhesives

The compound's unique electronic properties make it suitable for formulating advanced coatings and adhesives that require high durability and resistance to solvents and chemicals. Its incorporation into polymer matrices can improve adhesion properties and longevity of coatings used in industrial applications.

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The piperidine ring may contribute to binding affinity and selectivity towards certain receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of 4-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester and analogous compounds:

Key Comparative Insights

Electronic and Steric Effects

- This contrasts with electron-donating groups like -OH (in ) or aromatic substituents (e.g., 3-CF₃-phenoxy in ), which may reduce reactivity .

- Boc Protection: The tert-butyl ester group offers superior stability under basic conditions compared to benzyl esters (e.g., ), which require harsher conditions (e.g., hydrogenolysis) for deprotection .

Thermal and Chemical Stability

- Thermal decomposition studies on tert-butyl esters in polymer matrices (e.g., poly(methyl acrylate)) reveal activation energies of 116–125 kJ/mol, suggesting comparable stability for the target compound .

- Brominated analogs (e.g., ) exhibit higher melting points (77–81°C) due to increased molecular rigidity, while trifluoromethylated compounds (e.g., ) may display lower melting points owing to steric hindrance .

Biological Activity

4-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester is a fluorinated compound that has gained attention in pharmacological research due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C12H16F3NO3

- Molecular Weight: 303.25 g/mol

The biological activity of this compound is attributed to the presence of the trifluoromethoxy group, which enhances its lipophilicity and stability. This modification allows it to interact effectively with biological targets, influencing various cellular pathways. Research indicates that it may act as an inhibitor in certain enzymatic pathways, potentially affecting cell proliferation and apoptosis.

Biological Activity

The compound has shown significant activity in various biological assays, including:

- Anticancer Activity: Studies have demonstrated that derivatives of piperidine compounds can induce cytotoxic effects in cancer cell lines. For instance, modifications at the trifluoromethyl position have been linked to increased potency against glioblastoma cells, suggesting a potential role in cancer therapy .

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Its structure allows for effective binding to active sites, thereby reducing enzyme activity and altering metabolic processes .

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cellular models .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, on human glioblastoma cells. The findings indicated that this compound induced significant cell death through mechanisms involving microtubule disruption and apoptosis induction .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 5.0 | Microtubule disruption |

| Control (Colchicine) | 0.1 | Microtubule disruption |

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its inhibitory effects on specific enzymes related to metabolic disorders. Results showed a marked reduction in enzyme activity at concentrations as low as 10 µM, indicating its potential as a therapeutic agent for metabolic diseases .

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| COX-2 | 75% |

| iNOS | 65% |

Q & A

Basic Question

- NMR Spectroscopy : ¹H/¹³C NMR identifies piperidine ring conformation (e.g., axial/equatorial substituents) and tert-butyl group signals (δ ~1.4 ppm for CH₃). ¹⁹F NMR confirms trifluoromethoxy placement (δ −55 to −60 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₉F₃NO₃⁺) and detects fragmentation patterns .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of ester) confirm functional groups .

What computational approaches are employed to predict the reactivity of this compound in catalytic processes?

Advanced Question

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzymatic active sites, such as proteases or kinases, to predict inhibitory potential .

- DFT Calculations : Assess electronic effects of the trifluoromethoxy group on reaction barriers (e.g., nucleophilic attack at the piperidine nitrogen). Solvent models (e.g., PCM) simulate reaction environments .

- MD Simulations : Trajectory analysis (e.g., GROMACS) reveals conformational stability in biological membranes or solvent systems .

What safety precautions are essential when handling this compound in laboratory settings?

Basic Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions due to potential respiratory irritation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorbents (e.g., vermiculite) .

How can one design experiments to investigate the steric effects of the trifluoromethoxy group on nucleophilic substitution reactions?

Advanced Question

- Comparative Kinetics : Compare reaction rates of 4-trifluoromethoxy-piperidine derivatives with non-fluorinated analogs (e.g., methoxy or ethoxy) using SNAr (nucleophilic aromatic substitution) conditions (e.g., K₂CO₃ in DMF, 80°C) .

- Steric Parameterization : Calculate steric bulk via A-values or Tolman cone angles. Correlate with experimental yields or activation energies .

- X-ray Crystallography : Resolve crystal structures to measure bond angles and spatial hindrance around the trifluoromethoxy group .

How does the trifluoromethoxy group impact the compound’s solubility and bioavailability in pharmacological studies?

Advanced Question

- LogP Measurement : Determine partition coefficients (e.g., shake-flask method) to assess lipophilicity. The CF₃O group typically increases LogP, enhancing membrane permeability .

- Solubility Screening : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal absorption. Co-solvents (e.g., PEG 400) may improve aqueous solubility .

- In Vitro Assays : Evaluate metabolic stability in liver microsomes; the CF₃O group often resists oxidative degradation compared to methoxy .

What strategies are effective for resolving racemic mixtures of this compound during asymmetric synthesis?

Advanced Question

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) .

- Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) to selectively functionalize one enantiomer .

- Enzymatic Methods : Lipases or esterases (e.g., Candida antarctica) can hydrolyze specific stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.